molecular formula C11H16O4 B15358940 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate

2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate

Cat. No.: B15358940
M. Wt: 212.24 g/mol
InChI Key: DPDGTSLRECIPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate is a specialized organic compound with a complex molecular structure. It is known for its unique chemical properties and versatility in various scientific and industrial applications. This compound is part of the broader family of methacrylates, which are widely used in polymer chemistry and material science.

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate has several scientific research applications:

  • Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of advanced materials with specific properties.

  • Biology: The compound can be used in the design of bioactive molecules and drug delivery systems.

  • Industry: It is utilized in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate exerts its effects depends on its specific application. For example, in polymerization reactions, it acts as a monomer that undergoes radical polymerization to form polymers. The molecular targets and pathways involved in biological applications may include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Tetrahydrofurfuryl Methacrylate: A closely related compound with similar applications in polymer chemistry.

  • 2-Methyl-2-propenoic Acid Tetrahydrofuran-2-ylmethyl Ester: Another methacrylate derivative with comparable properties.

Uniqueness: 2,3,4-Trimethyl-5-oxotetrahydrofuran-3-yl methacrylate is unique due to its specific structural features, such as the presence of the trimethyl group and the oxo group, which influence its reactivity and properties.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(2,3,4-trimethyl-5-oxooxolan-3-yl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O4/c1-6(2)9(12)15-11(5)7(3)10(13)14-8(11)4/h7-8H,1H2,2-5H3

InChI Key

DPDGTSLRECIPSE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(C1(C)OC(=O)C(=C)C)C

Origin of Product

United States

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